molecular formula C9H18O3 B3389133 Tert-butyl 5-hydroxypentanoate CAS No. 91420-49-4

Tert-butyl 5-hydroxypentanoate

Cat. No.: B3389133
CAS No.: 91420-49-4
M. Wt: 174.24 g/mol
InChI Key: VVRUZHFNXIEHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-hydroxypentanoate: is an organic compound with the molecular formula C9H18O3 . It is a colorless to pale yellow oil that is used as a reagent in various chemical syntheses. This compound is known for its role in the synthesis of conjugates of cytotoxic agents with cell surface receptor binding molecules, which are useful in the treatment of cancer, autoimmune, and infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 5-hydroxypentanoate can be synthesized through the esterification of 5-hydroxypentanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-oxopentanoic acid or 5-oxopentanoate.

    Reduction: Formation of 5-hydroxypentanol.

    Substitution: Formation of tert-butyl 5-chloropentanoate or tert-butyl 5-bromopentanoate

Scientific Research Applications

Tert-butyl 5-hydroxypentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.

    Biology: Employed in the synthesis of biologically active molecules, including drugs and enzyme inhibitors.

    Medicine: Utilized in the development of therapeutic agents for the treatment of cancer, autoimmune diseases, and infectious diseases.

    Industry: Applied in the production of polymers, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxypentanoate involves its role as a precursor in the synthesis of biologically active molecules. It acts by forming conjugates with cytotoxic agents, which then bind to specific cell surface receptors. This binding triggers a cascade of molecular events that lead to the desired therapeutic effects, such as the inhibition of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

    5-Hydroxypentanoic acid: The parent compound of tert-butyl 5-hydroxypentanoate, which lacks the tert-butyl ester group.

    Tert-butyl 4-hydroxybutanoate: A similar compound with one less carbon in the chain.

    Tert-butyl 6-hydroxyhexanoate: A similar compound with one more carbon in the chain.

Uniqueness: this compound is unique due to its specific chain length and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of biologically active molecules .

Properties

IUPAC Name

tert-butyl 5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-9(2,3)12-8(11)6-4-5-7-10/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRUZHFNXIEHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91420-49-4
Record name tert-butyl 5-hydroxypentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-hydroxypentanoate
Reactant of Route 2
Tert-butyl 5-hydroxypentanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-hydroxypentanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 5-hydroxypentanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-hydroxypentanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 5-hydroxypentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.